Cas no 937-20-2 (2,4'-Dichloroacetophenone)

2,4'-Dichloroacetophenone is an organic compound with the molecular formula C₈H₆Cl₂O, primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include high reactivity due to the presence of two chlorine substituents and a carbonyl group, making it a versatile building block for further chemical modifications. The compound exhibits stability under standard storage conditions and is soluble in common organic solvents, facilitating its use in various reactions. Its structural features enable efficient synthesis of heterocyclic compounds and fine chemicals, particularly in the production of active pharmaceutical ingredients (APIs) and specialty agrochemicals. Proper handling is required due to its potential irritant properties.
2,4'-Dichloroacetophenone structure
2,4'-Dichloroacetophenone structure
Product Name:2,4'-Dichloroacetophenone
CAS No:937-20-2
MF:C8H6Cl2O
MW:189.038640499115
MDL:MFCD00018926
CID:40343
PubChem ID:70298
Update Time:2025-05-24

2,4'-Dichloroacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(4-chlorophenyl)ethanone
    • alpha,4-Dichloroacetophenone
    • 4-Chlorophenacyl chloride
    • 2,4'-Dichloroacetophenone
    • 2,4′-Dichloroacetophenone
    • Ethanone, 2-chloro-1-(4-chlorophenyl)-
    • 2-chloro-1-(4-chlorophenyl)ethan-1-one
    • p-Chlorophenacyl chloride
    • PubChem3372
    • 2,4\\'-Dichloroacetophenone
    • alpha,4'-Dichloroacetophenone
    • BDBM7874
    • AMBZ0029
    • 2-Chloro-4'-chloroacetophenone
    • FWDFNLVLIXAOMX-UHFFFAOYSA-N
    • ST011
    • 2,4'-Dichloroacetophenon
    • 2-Chloro-1-(4-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2,4′-dichloro- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-2-chloroethanone
    • 2-Chloro-1-(4-chlorophenyl)-1-ethanone
    • 2-Chloro-1-(4′-chlorophenyl)-ethanone
    • 2-Chloro-4′-chloroacetophenone
    • 4′-Chloro-2-chloroacetophenone
    • Chloromethyl 4-chlorophenyl ketone
    • NSC 41669
    • α-Chloro-4-chloroacetophenone
    • α-Chloro-p-chloroacetophenone
    • ω-Chloro-p-chloroacetophenone
    • 2-chloro-1-(4'-chlorophenyl) ethanone
    • .alpha.-Chloro-p-chloroacetophenone
    • EN300-20349
    • Z104477840
    • DB-057425
    • MFCD00018926
    • PD136234
    • 2,4 inverted exclamation mark -Dichloroacetophenone
    • ZXE9VA3E38
    • SCHEMBL953871
    • EINECS 213-323-9
    • A10934
    • 937-20-2
    • DTXSID50239540
    • F0001-2254
    • InChI=1/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H
    • STK498764
    • CS-0238967
    • 4-Chlorophenacylchloride
    • CHEMBL143090
    • NS00039582
    • SY048684
    • NSC-41669
    • NSC41669
    • Halomethyl Phenyl Ketone deriv. 22
    • AKOS000120424
    • UNII-ZXE9VA3E38
    • 2,4'-Dichloroacetophenone, 99%
    • para-chloro-omega-chloroacetophenone
    • .omega.-Chloro-p-chloroacetophenone
    • MDL: MFCD00018926
    • Inchi: 1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
    • InChI Key: FWDFNLVLIXAOMX-UHFFFAOYSA-N
    • SMILES: O=C(CCl)C1C=CC(Cl)=CC=1
    • BRN: 637861

Computed Properties

  • Exact Mass: 187.98000
  • Monoisotopic Mass: 187.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Molecular Weight: 189.04
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2979 (rough estimate)
  • Melting Point: 100.0 to 103.0 deg-C
  • Boiling Point: 270°C(lit.)
  • Flash Point: 270°C
  • Refractive Index: 1.5640 (estimate)
  • PSA: 17.07000
  • LogP: 2.76150
  • Solubility: Not determined

2,4'-Dichloroacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:(BD217024)
  • Risk Phrases:R36/37/38

2,4'-Dichloroacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,4'-Dichloroacetophenone Pricemore >>

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2,4'-Dichloroacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Methanol ;  10 - 100 °C
Reference
Process for rapid preparation of α-chloro-ketones from ketones and 1,3-dichloro-5,5-dimethylhydantoin by chlorination
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Silica Solvents: Methanol ;  1 h, reflux; reflux → rt
Reference
Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH
Chen, Zizhan; Zhou, Bin; Cai, Huihua; Zhu, Wei; Zou, Xinzhuo, Green Chemistry, 2009, 11(2), 275-278

Production Method 3

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  1,2-Dichloroethane
Reference
Oxidation of carbonyl compounds with organohypervalent iodine reagents
Moriarty, Robert M.; Prakash, Om, Organic Reactions (Hoboken, 1999, 54,

Production Method 4

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  1,2-Dichloroethane
Reference
Halogenation using quaternary ammonium polyhalides. Part X. α-Chlorination of aromatic acetyl derivatives with benzyltrimethylammonium dichloroiodate
Kajigaeshi, Shoji; Kakinami, Takaaki; Moriwaki, Masayuki; Fujisaki, Shizuo; Maeno, Kimihiro; et al, Synthesis, 1988, (7), 545-6

Production Method 5

Reaction Conditions
1.1 Catalysts: Ammonium chloride Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ;  50 °C; 3 h, 50 °C
Reference
Preparation of α-monochloro ketone
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 - 3 h, rt
Reference
Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents
Wang, Yan; Damu, Guri L. V.; Lv, Jing-Song; Geng, Rong-Xia; Yang, Da-Cheng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5363-5366

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Reagents: Acetic acid ;  rt; 15 min, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 80 min, rt
1.4 Reagents: Acetic acid ;  rt
Reference
Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor
Mastronardi, Federica; Gutmann, Bernhard; Kappe, C. Oliver, Organic Letters, 2013, 15(21), 5590-5593

Production Method 8

Reaction Conditions
1.1 Reagents: Carbamide peroxide ,  Silicon tetrachloride Solvents: Dichloromethane ;  1.0 h, 0 °C
Reference
New, efficient synthesis of α-chloroketones using SiCl4/urea-hydrogen peroxide or SiCl4/iodosylbenzene reagent systems
El-Ahl, Abdel Aziz S.; Elbeheery, Akram H.; Amer, Fathy A., Synthetic Communications, 2011, 41(10), 1508-1513

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Perfluorohexane ,  Potassium hydroxide Solvents: Ethanol ,  1,2-Dibromoethane ,  Tetrahydrofuran ;  24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 25 °C
Reference
Safe and facile evolution of diazomethane using the phase-vanishing method
Kawabata, Toshiki; Matsubara, Hiroshi, Tetrahedron Letters, 2023, 123,

Production Method 10

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Methanol ;  8 h, 30 - 35 °C
Reference
α-Chlorination of acetophenones using 1,3-dichloro-5,5-dimethylhydantoin
Xu, Zijin; Zhang, Deyan; Zou, Xinzhuo, Synthetic Communications, 2006, 36(2), 255-258

Production Method 11

Reaction Conditions
1.1 Reagents: Benzenesulfonyl chloride Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  1.3 h, rt; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  cooled
Reference
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins
Zhang, Xixi; Liu, Lei; Li, Chunbao, RSC Advances, 2016, 6(30), 25339-25345

Production Method 12

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  4 h, 15 °C
Reference
Synthesis of 2-Chloro-4'-chloroacetophenone
Guo, Yonghua; Wu, Jianping; Yang, Lirong, Huaxue Fanying Gongcheng Yu Gongyi, 2004, 20(4), 380-384

Production Method 13

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Water ;  cooled
Reference
Design and synthesis of novel miconazole-based ciprofloxacin hybrids as potential antimicrobial agents
Gu, Xiao-Long; Liu, Hong-Bin; Jia, Qing-Hui; Li, Jie-Feng; Liu, Yan-Long, Monatshefte fuer Chemie, 2015, 146(4), 713-720

Production Method 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  80 °C
Reference
Synthesis of α-chloromethyl ketones by iron-catalyzed hydration reaction of alkynyl chlorides
Yi, Weiguo; Yan, Dong; Wu, Chao; Lan, Lixin, Gaodeng Xuexiao Huaxue Xuebao, 2014, 35(12), 2563-2566

Production Method 15

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Water ;  6 h, rt
Reference
Chlorination in a reusable water-methanol system by using trichloroisocyanuric acid
Chen, Zi-zhan; Wu, Yu-feng; Guo, Jie; Fang, Chao; Wu, Fan-hong, Huaxue Shijie, 2013, 54(1), 26-29

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetone ,  Dichloromethane ;  12 h, 40 °C
Reference
The Mn-catalyzed paired electrochemical facile oxychlorination of styrenes via the oxygen reduction reaction
Tian, Siyu; Jia, Xiaofei; Wang, Ling; Li, Baoying; Liu, Siyuan; et al, Chemical Communications (Cambridge, 2019, 55(80), 12104-12107

Production Method 17

Reaction Conditions
1.1 Catalysts: 2114378-53-7 (MCM-41 supported) Solvents: 1,2-Dichloroethane ,  Water ;  14 h, rt
Reference
An efficient heterogeneous gold(I)-catalyzed hydration of haloalkynes leading to α-halomethyl ketones
Hu, Sifan; Liu, Dayi; Yan, Chenyu; Cai, Mingzhong, Synthetic Communications, 2018, 48(23), 2983-2991

Production Method 18

Reaction Conditions
1.1 Reagents: 2,2′-Bipyridine ,  Cuprous chloride Solvents: 1,2-Dichloroethane ;  3 h, reflux
Reference
Copper(I)-Promoted Synthesis of Chloromethyl Ketones from Trichloromethyl Carbinols
Ram, Ram N.; Manoj, T. P., Journal of Organic Chemistry, 2008, 73(14), 5633-5635

Production Method 19

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  2 - 3 h, rt
Reference
Novel carbazole-triazole conjugates as DNA-targeting membrane active potentiators against clinical isolated fungi
Zhang, Yuan; Tangadanchu, Vijai Kumar Reddy ; Bheemanaboina, Rammohan R. Yadav; Cheng, Yu; Zhou, Cheng-He, European Journal of Medicinal Chemistry, 2018, 155, 579-589

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, rt; 16 h, 70 °C
Reference
One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane
Wang, Dengjin; Schwinden, Mark D.; Radesca, Lilian; Patel, Bharat; Kronenthal, David; et al, Journal of Organic Chemistry, 2004, 69(5), 1629-1633

2,4'-Dichloroacetophenone Raw materials

2,4'-Dichloroacetophenone Preparation Products

2,4'-Dichloroacetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:937-20-2)2,4'-Dichloroacetophenone
Order Number:A844687
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):239.0/836.0
Email:sales@amadischem.com

Additional information on 2,4'-Dichloroacetophenone

Professional Introduction to 2,4'-Dichloroacetophenone (CAS No. 937-20-2)

2,4'-Dichloroacetophenone, with the chemical formula C₈H₅Cl₂O and CAS number 937-20-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its versatile applications in synthetic chemistry, agrochemicals, and medicinal sciences. The presence of two chlorine atoms at the 2 and 4' positions on the phenyl ring imparts unique reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2,4'-Dichloroacetophenone contribute to its role as a precursor in the development of pharmaceutical agents. Its dichloro substitution pattern enhances electrophilic aromatic substitution reactions, facilitating further functionalization. This property is particularly useful in medicinal chemistry, where precise structural modifications can lead to improved drug efficacy and selectivity.

In recent years, 2,4'-Dichloroacetophenone has been explored in the synthesis of novel antimicrobial agents. Research has demonstrated its potential in generating compounds with enhanced activity against resistant bacterial strains. The dichloro group acts as a scaffold for further derivatization, allowing chemists to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. These studies highlight the compound's significance in addressing global challenges related to antibiotic resistance.

Moreover, 2,4'-Dichloroacetophenone has found applications in the agrochemical sector as an intermediate for herbicides and pesticides. Its reactivity enables the creation of compounds that exhibit potent weed control properties while maintaining environmental safety. The development of such agrochemicals is crucial for sustainable agriculture, ensuring high crop yields without compromising ecological balance.

The compound's role in material science is another area of interest. 2,4'-Dichloroacetophenone can be utilized in the synthesis of polymers and specialty chemicals that exhibit desirable physical properties. For instance, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. These advancements are particularly relevant in industries requiring high-performance materials for demanding applications.

Recent advancements in green chemistry have also leveraged 2,4'-Dichloroacetophenone for more sustainable synthetic routes. Researchers have developed catalytic systems that minimize waste and energy consumption during its preparation and subsequent transformations. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.

The pharmaceutical industry continues to explore new derivatives of 2,4'-Dichloroacetophenone for therapeutic applications. Studies have shown promise in using this compound as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorine substituents provide handles for further chemical modifications, enabling the design of molecules that selectively target disease-causing enzymes.

In conclusion, 2,4'-Dichloroacetophenone (CAS No. 937-20-2) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and material science. As research progresses, the potential applications of this compound are expected to expand further, contributing to advancements in medicine and sustainable technology.

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Amadis Chemical Company Limited
(CAS:937-20-2)2,4'-Dichloroacetophenone
A844687
Purity:99%/99%
Quantity:100g/500g
Price ($):239.0/836.0
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